Melting Point: Sn-Zn Eutectic vs. Sn-Pb and Sn-Ag-Cu Solders
The eutectic Sn-9Zn alloy exhibits a melting point of 198°C, which is only 15°C higher than the conventional Sn-37Pb eutectic (183°C) [1][2]. This difference is substantially smaller than that for the industry-standard Sn-Ag-Cu (SAC) family, which melts at approximately 217°C, representing a 34°C increase over Sn-Pb [3]. The Sn-Zn melting point enables drop-in replacement of Sn-Pb solders using existing reflow equipment with minimal process modifications, a key advantage for legacy electronics manufacturing lines [4].
| Evidence Dimension | Melting point (eutectic composition) |
|---|---|
| Target Compound Data | 198°C (Sn-9Zn eutectic) |
| Comparator Or Baseline | Sn-37Pb eutectic: 183°C; Sn-Ag-Cu (SAC): ~217°C |
| Quantified Difference | Sn-Zn is 15°C higher than Sn-Pb; Sn-Zn is 19°C lower than SAC |
| Conditions | Differential scanning calorimetry (DSC) of bulk alloy samples |
Why This Matters
The 15°C delta versus Sn-Pb permits the use of Sn-Zn solders in existing production lines without expensive equipment upgrades or excessive thermal stress on sensitive components.
- [1] Effect of aluminum content on structure, transport and mechanical properties of Sn-Zn eutectic lead free solder alloy rapidly solidified from melt. CORE, 2015. View Source
- [2] XU Kaikai, ZHANG Liang, SUN Lei, XIONG Mingyue, ZHAO Meng, JIANG Nan. Research Progress on Sn-Zn Solder. Materials and Mechanical Engineering, 2020, 44(6): 1-5,32. View Source
- [3] Thermal cycling reliability of Sn-Zn lead-free solders in sensor application. IEEE, 2015. View Source
- [4] 电子组装用无铅钎料的研究现状及发展趋势. 2021. View Source
